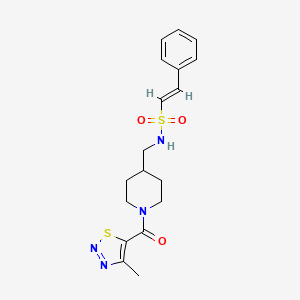

(E)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Description

The compound (E)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety linked to a piperidin-4-ylmethyl group and an (E)-configured ethenesulfonamide arm. Its stereochemistry and structural complexity make it a candidate for diverse biological applications, particularly in targeting enzymes or receptors where sulfonamides and heterocycles play critical roles.

Key structural attributes include:

- Thiadiazole ring: Enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic pockets.

- Piperidine linker: Provides conformational flexibility and modulates solubility.

The crystal structure of this compound has been resolved using SHELX software, a widely recognized tool for small-molecule refinement and crystallographic analysis .

Properties

IUPAC Name |

(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S2/c1-14-17(26-21-20-14)18(23)22-10-7-16(8-11-22)13-19-27(24,25)12-9-15-5-3-2-4-6-15/h2-6,9,12,16,19H,7-8,10-11,13H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEWSECUCPYRRW-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds known for their significant biological properties. They exhibit a wide range of pharmacological activities including:

- Anticancer : Inhibition of tumor cell proliferation.

- Antimicrobial : Activity against bacteria and fungi.

- Anti-inflammatory : Reduction of inflammation and pain.

- Antidiabetic : Modulation of glucose metabolism.

The presence of the thiadiazole ring enhances the reactivity and interaction with biological targets, making these compounds valuable in drug design .

2.1 Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety possess notable anticancer properties. For instance:

- Mechanism : The compound is believed to inhibit key enzymes involved in cancer cell proliferation such as carbonic anhydrase and matrix metalloproteinases .

- Case Studies : A study on related thiadiazole derivatives showed a significant increase in apoptotic cell populations in various cancer cell lines after treatment . The compound's ability to induce apoptosis suggests its potential as an anticancer agent.

2.2 Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has been well-documented:

- Activity Spectrum : Studies indicate that compounds similar to this compound exhibit activity against both gram-positive and gram-negative bacteria .

- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

3. Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design:

4. Conclusion

The compound this compound demonstrates promising biological activities primarily attributed to its structural features derived from the 1,3,4-thiadiazole scaffold. Ongoing research is essential to further elucidate its mechanisms of action and therapeutic potential.

Scientific Research Applications

Key Synthetic Steps:

- Formation of Thiadiazole Derivative : The initial step often involves the reaction of 4-methyl-1,2,3-thiadiazole with appropriate carbonyl compounds to form the thiadiazole backbone.

- Piperidine Modification : The introduction of piperidine involves nucleophilic substitution reactions where piperidine derivatives are reacted with activated carbonyls.

- Final Coupling : The final product is obtained through coupling reactions that link the thiadiazole and phenylethenesulfonamide components.

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have indicated that derivatives containing the thiadiazole ring demonstrate significant anticancer properties. For instance, compounds similar to (E)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide have shown effectiveness against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiadiazole derivatives. These compounds have been evaluated for their efficacy against a range of bacterial and fungal strains. Their mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for microbial survival .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal detailed the synthesis of several thiadiazole derivatives and their evaluation against human liver carcinoma cells. Compounds similar to this compound exhibited IC50 values in low micromolar ranges, suggesting potent anticancer activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as new antimicrobial agents .

Data Table: Biological Activities

Comparison with Similar Compounds

Mechanistic Insights and Target Interactions

Docking studies suggest that the thiadiazole ring forms a halogen bond-like interaction with a catalytic lysine residue in the target enzyme, while the sulfonamide group hydrogen-bonds to an adjacent serine. The (E)-configuration aligns the phenyl group into a hydrophobic subpocket, whereas the (Z)-isomer disrupts this orientation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-N-... to improve yield and purity?

- Methodological Answer : Utilize controlled copolymerization techniques with stoichiometric adjustments (e.g., optimizing molar ratios of reactants) . Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in polar aprotic solvents can enhance purity. Monitor reaction progress and purity using HPLC (C18 column, acetonitrile/water mobile phase) and / NMR spectroscopy.

Q. What analytical techniques are recommended for confirming the compound’s structural integrity?

- Methodological Answer :

- X-ray crystallography : Refine single-crystal data using SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths/angles and confirm stereochemistry .

- Spectroscopy : Validate functional groups via FT-IR (e.g., sulfonamide S=O stretch at 1150–1350 cm), and confirm aromatic protons via NMR (δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion peak (CHNOS, exact mass 487.59).

Q. What strategies are effective for assessing the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Incubate at 40–60°C for 1–4 weeks; monitor degradation via HPLC.

- pH stability : Test in buffers (pH 2–9) at 25°C; quantify decomposition products using UV-Vis spectroscopy (λ = 250–300 nm).

- Light sensitivity : Expose to UV light (254 nm) and compare pre/post spectra.

Q. What purification methods are optimal post-synthesis?

- Methodological Answer :

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30–70% EA).

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal formation.

- TLC validation : Monitor spots under UV (R = 0.3–0.5 in EA/hexane 1:1).

Advanced Research Questions

Q. How should discrepancies between spectroscopic data and X-ray diffraction results be resolved?

- Methodological Answer :

- Re-analyze crystallographic data : Use WinGX to check for twinning or disorder . Verify hydrogen bonding networks with SHELXL hydrogen-bonding tables.

- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-311++G(d,p) basis set) to identify conformational discrepancies.

Q. What computational methods are suitable for studying interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Set grid boxes around active sites (20 Å).

- MD simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess binding stability. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements.

Q. How can electronic structure analysis predict the compound’s reactivity?

- Methodological Answer : Perform DFT calculations to determine frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare computed UV-Vis spectra (TD-DFT) with experimental data to identify charge-transfer transitions. IR vibrational frequencies can corroborate electron-withdrawing/donating effects of the thiadiazole and sulfonamide groups.

Q. How to address contradictions in bioactivity data across assay models?

- Methodological Answer :

- Orthogonal assays : Compare enzyme inhibition (IC) with cell-based viability assays (MTT or ATP-luciferase).

- Control experiments : Test against isogenic cell lines (e.g., wild-type vs. kinase-deficient mutants) to isolate target effects.

- Metabolic stability : Assess hepatic microsomal half-life (t) to rule out false negatives from rapid degradation.

Q. How to determine the binding mode using crystallographic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.